molecular formula C9H15N3O4S B2843374 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1428362-40-6

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

Cat. No. B2843374
CAS RN: 1428362-40-6
M. Wt: 261.3
InChI Key: CTEUWWVFDZPVDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, such as MSAP, can be achieved through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Chemical Reactions Analysis

Azetidines, like MSAP, exhibit unique reactivity due to their considerable ring strain. This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent developments in the chemistry of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .

Scientific Research Applications

Polymer Chemistry and Materials Science

The polymerization of aziridine and azetidine monomers has garnered significant interest due to the resulting polymers’ unique properties. Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, these polymers have found applications in various areas:

Synthetic Organic Chemistry

The synthesis of functionalized azetidines is an area of interest in synthetic organic chemistry. One efficient method involves the aza Paternò–Büchi reaction, which combines an imine and an alkene component in a [2 + 2] photocycloaddition. Although challenges exist, this reaction allows for the creation of diverse azetidine derivatives .

Mechanism of Action

While the specific mechanism of action for MSAP is not provided in the search results, it is noted that a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential biological activity for similar compounds.

Future Directions

The future directions for research on MSAP and similar compounds could include further exploration of their anti-tubercular activity, as well as continued development of synthesis methods and exploration of their unique reactivity . Further studies on their safety and potential applications in pharmaceutical development are also warranted.

properties

IUPAC Name

4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEUWWVFDZPVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

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